![molecular formula C17H13F5N2O3 B6495884 N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351647-99-8](/img/structure/B6495884.png)

N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

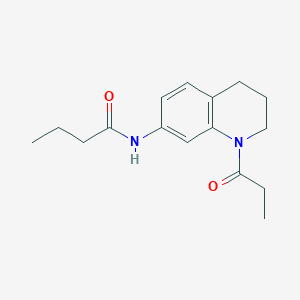

The compound “N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide” is a complex organic molecule. It contains two phenyl rings, one with two fluorine atoms at the 2 and 4 positions, and the other with a trifluoromethyl group at the 4 position. The two rings are connected by an ethanediamide group, which contains two amide functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the amide groups could lead to the formation of hydrogen bonds, which could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide groups and the fluorine atoms. The amide groups could participate in various reactions, such as hydrolysis or condensation, while the fluorine atoms could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and lipophilicity, while the amide groups could increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide:

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals. Its unique chemical structure, featuring difluorophenyl and trifluoromethyl groups, can be explored for creating novel drugs with enhanced efficacy and reduced side effects. The presence of these groups can improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design .

Catalysis

In the field of catalysis, N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can be utilized as a ligand in the formation of metal complexes. These complexes can serve as catalysts in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions. The electron-withdrawing properties of the fluorine atoms can enhance the catalytic activity and selectivity of these complexes .

Material Science

This compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its incorporation into polymer matrices can improve the thermal stability, mechanical strength, and chemical resistance of the resulting materials. Additionally, it can be used to functionalize nanoparticles, enhancing their properties for applications in electronics, photonics, and biomedical devices .

Environmental Chemistry

In environmental chemistry, this compound can be explored for its potential in pollutant degradation and removal. Its unique structure may allow it to act as a catalyst or a reactive agent in the breakdown of persistent organic pollutants, such as pesticides and industrial chemicals. This can contribute to the development of more efficient and sustainable methods for environmental remediation .

Biochemical Research

In biochemical research, N-(2,4-difluorophenyl)-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can be used as a probe or a tool to study biological processes. Its unique chemical properties can help elucidate the mechanisms of enzyme action, protein-ligand interactions, and cellular signaling pathways. This can contribute to a deeper understanding of fundamental biological processes and the development of new biotechnological applications.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is broad-leaved weeds, such as Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp , Geranium spp (Cranesbill), and Laminum spp (Dead nettles) . These plants are often detrimental to crop growth and yield, making them key targets for herbicidal action.

Mode of Action

This compound acts as a contact, selective herbicide . It exerts its herbicidal activity through a bleaching action , which is due to the inhibition of carotenoid biosynthesis . Carotenoids are essential for photosynthesis, and their inhibition leads to the prevention of photosynthesis, ultimately causing plant death .

Biochemical Pathways

The compound interferes with the carotenoid biosynthesis pathway . Carotenoids are pigments that absorb light for use in photosynthesis. By inhibiting the synthesis of these pigments, the compound disrupts photosynthesis, leading to a lack of energy production and eventual plant death .

Pharmacokinetics

The compound is a synthetic chemical belonging to the group carboxamide . It can be applied both pre-emergence and post-emergence . .

Result of Action

The result of the compound’s action is the death of the targeted broad-leaved weeds . By inhibiting carotenoid biosynthesis and thus preventing photosynthesis, the compound causes the plants to die, effectively controlling the weed population .

Eigenschaften

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F5N2O3/c18-11-5-6-13(12(19)7-11)24-16(27)15(26)23-8-14(25)9-1-3-10(4-2-9)17(20,21)22/h1-7,14,25H,8H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXQCRAYKKAVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F5N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)

![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)

![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)

![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)